![molecular formula C41H46N2O2 B2592729 1,3-ビス[4-(tert-ブチル)フェニル]-2,2-ビス[(S)-4-フェニル-4,5-ジヒドロ-2-オキサゾリル]プロパン CAS No. 1428328-51-1](/img/structure/B2592729.png)
1,3-ビス[4-(tert-ブチル)フェニル]-2,2-ビス[(S)-4-フェニル-4,5-ジヒドロ-2-オキサゾリル]プロパン
説明
1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central propane backbone substituted with tert-butylphenyl and dihydro-oxazolyl groups, which contribute to its stability and reactivity.
科学的研究の応用
1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals, which are useful in catalysis and material science.
Biology: Investigated for its potential as a molecular probe in studying protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propane Backbone: The initial step involves the preparation of the propane backbone through a Friedel-Crafts alkylation reaction. This reaction uses tert-butylbenzene and a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Oxazolyl Groups: The next step involves the introduction of oxazolyl groups. This can be achieved through a cyclization reaction where phenyl-substituted amino alcohols react with the propane backbone under acidic conditions to form the oxazolyl rings.
Final Assembly: The final step is the coupling of the intermediate products to form the desired compound. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
化学反応の分析
Types of Reactions
1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
作用機序
The mechanism of action of 1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazolyl groups can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Bis(4-tert-butylphenyl)propane-1,3-dione: Similar in structure but lacks the oxazolyl groups, making it less versatile in forming complexes.
2,2-Bis(4-phenyl-4,5-dihydro-2-oxazolyl)propane: Similar but without the tert-butylphenyl groups, affecting its stability and reactivity.
Uniqueness
1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane is unique due to the combination of tert-butylphenyl and oxazolyl groups, which confer both stability and reactivity. This dual functionality makes it particularly useful in applications requiring robust and versatile ligands or molecular probes.
特性
IUPAC Name |
(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O2/c1-39(2,3)33-21-17-29(18-22-33)25-41(26-30-19-23-34(24-20-30)40(4,5)6,37-42-35(27-44-37)31-13-9-7-10-14-31)38-43-36(28-45-38)32-15-11-8-12-16-32/h7-24,35-36H,25-28H2,1-6H3/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONTYZSPSXHNNJ-LQFQNGICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)C4=CC=CC=C4)C5=NC(CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H](CO3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428328-51-1 | |
| Record name | (4S,4'S)-2,2'-(1,3-Bis[4-(t-butyl)phenyl)propane-2,2-diyl]bis(4-phenyl-4,5-dihydrooxazole) (S)- BTBBPh-SaBOX | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
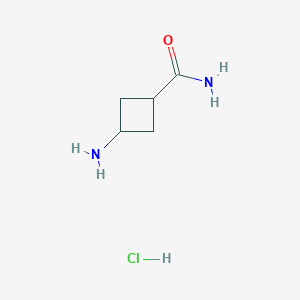
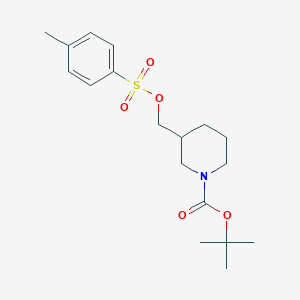
![6-cyclopropyl-5-fluoro-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2592650.png)
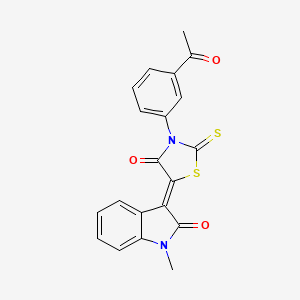
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)

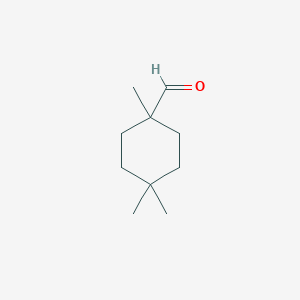
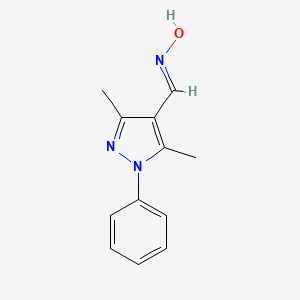

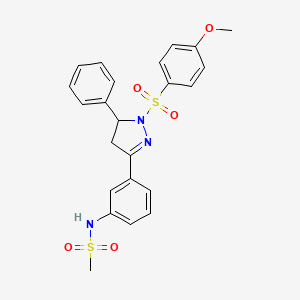
![N-(4-methylbenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592665.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)
